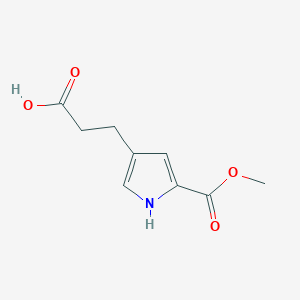![molecular formula C17H21NO4 B2384734 N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide CAS No. 2034403-43-3](/img/structure/B2384734.png)
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide: is a synthetic organic compound that features a benzofuran core linked to a tetrahydropyran moiety via a hydroxypropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzofuran-2-carboxylic acid and tetrahydro-2H-pyran-4-ylmethanol.
Step 1: The benzofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride under reflux conditions.
Step 2: The acid chloride is then reacted with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as triethylamine to form the ester intermediate.
Step 3: The ester is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Step 4: The alcohol is then oxidized to the aldehyde using pyridinium chlorochromate.
Step 5: The aldehyde undergoes a reductive amination with benzofuran-2-carboxamide in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to improve yield and purity, as well as scaling up the reactions using continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as Jones reagent.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Jones reagent, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed:
Oxidation: Ketones.
Reduction: Alcohols.
Substitution: Ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-2-yl)propyl)benzofuran-2-carboxamide
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-6-yl)propyl)benzofuran-2-carboxamide
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-5-yl)propyl)benzofuran-2-carboxamide
Comparison:
- Structural Differences: The position of the tetrahydropyran ring attachment varies among these compounds, which can influence their chemical reactivity and biological activity.
- Uniqueness: The specific positioning of the tetrahydropyran ring in N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide may confer unique properties in terms of stability, solubility, and interaction with biological targets.
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-14(12-6-9-21-10-7-12)5-8-18-17(20)16-11-13-3-1-2-4-15(13)22-16/h1-4,11-12,14,19H,5-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRIUGHGPSAOQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)

![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)
![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)


![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2384673.png)
